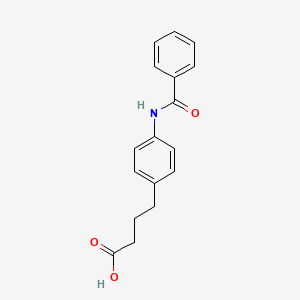
Benzenebutanoic acid, 4-(benzoylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenebutanoic acid, 4-(benzoylamino)- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring attached to a butanoic acid chain, with an additional benzoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanoic acid, 4-(benzoylamino)- typically involves the acylation of an aryl system. One common method includes the reaction of succinic anhydride with bromobenzene in the presence of anhydrous aluminum chloride under dry argon conditions. The reaction mixture is maintained at low temperatures initially and then allowed to warm to room temperature over several hours. The product is then purified through crystallization from dry toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions ensures higher yields and purity. The purification process often includes recrystallization and drying under reduced pressure to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenebutanoic acid, 4-(benzoylamino)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Alcohol derivatives.
Substitution: Benzylic halides.
Scientific Research Applications
Benzenebutanoic acid, 4-(benzoylamino)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in protein-folding disorders as a chemical chaperone.
Medicine: Explored for its therapeutic potential in treating certain metabolic disorders.
Industry: Utilized in the synthesis of dyes and as an active pharmaceutical ingredient intermediate.
Mechanism of Action
The mechanism of action of Benzenebutanoic acid, 4-(benzoylamino)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a chemical chaperone, assisting in the proper folding of proteins and preventing aggregation. This is particularly relevant in the context of protein-folding disorders .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutyric acid: Similar structure but lacks the benzoylamino group.
Benzoic acid: Contains a benzene ring with a carboxylic acid group but lacks the butanoic acid chain.
Benzamide: Contains a benzene ring with an amide group but lacks the butanoic acid chain.
Properties
CAS No. |
177653-17-7 |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
4-(4-benzamidophenyl)butanoic acid |
InChI |
InChI=1S/C17H17NO3/c19-16(20)8-4-5-13-9-11-15(12-10-13)18-17(21)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,18,21)(H,19,20) |
InChI Key |
ULVZWMUGKCFLMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















